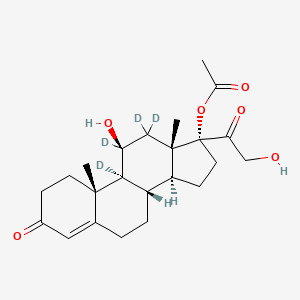
Hydrocortisone 17-acetate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocortisone 17-acetate-d4 is a deuterated form of hydrocortisone acetate, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 17-acetate-d4 typically involves the incorporation of deuterium into the hydrocortisone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Hydrocortisone 17-acetate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-21-aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction to this compound-21-alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation at the 21-position using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products Formed
Oxidation: this compound-21-aldehyde.
Reduction: this compound-21-alcohol.
Substitution: Halogenated derivatives at the 21-position.
科学研究应用
Hydrocortisone 17-acetate-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of hydrocortisone in the body.
Metabolic Studies: Helps in tracing the metabolic fate of hydrocortisone and its derivatives.
Biological Research: Used in studies involving the anti-inflammatory and immunosuppressive effects of corticosteroids.
Industrial Applications: Employed in the development of new corticosteroid formulations and drug delivery systems.
作用机制
Hydrocortisone 17-acetate-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
相似化合物的比较
Similar Compounds
Hydrocortisone: The non-deuterated form of hydrocortisone 17-acetate-d4.
Hydrocortisone 17-butyrate: Another ester derivative of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone valerate: A similar corticosteroid with different ester substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic and pharmacokinetic studies. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in various analytical techniques, making it a valuable tool in scientific research .
属性
分子式 |
C23H32O6 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
InChI 键 |
HDEDWNHZBWFQCB-LPXHYCATSA-N |
手性 SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)C |
规范 SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


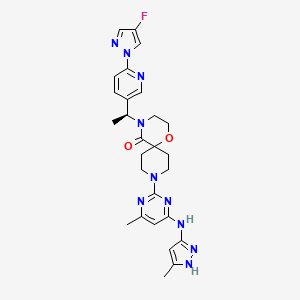
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
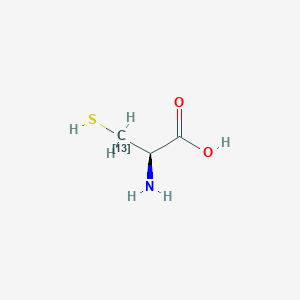
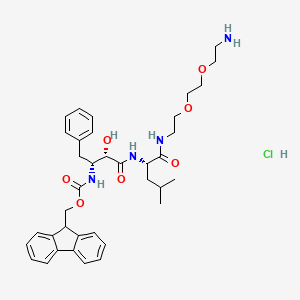
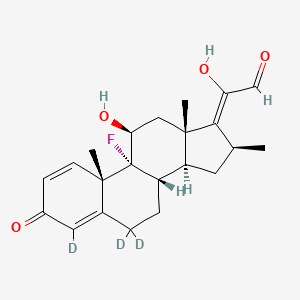

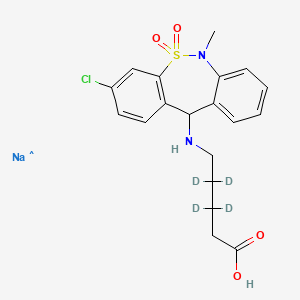
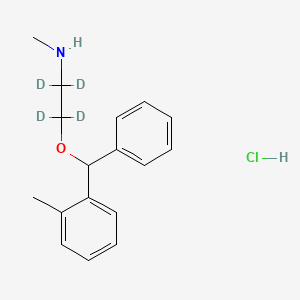
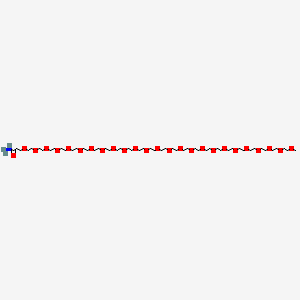
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
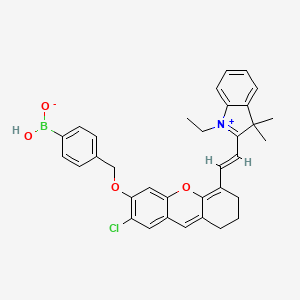
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


